molecular formula C11H13ClO B8151563 2-Chloro-1-isopropoxy-4-vinylbenzene

2-Chloro-1-isopropoxy-4-vinylbenzene

Cat. No.: B8151563
M. Wt: 196.67 g/mol
InChI Key: MZBKDYYCGQZBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-isopropoxy-4-vinylbenzene is an organic compound characterized by the presence of a chloro group, an isopropoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isopropoxy-4-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, isopropyl alcohol, and vinyl chloride.

    Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl alcohol in the presence of an acid catalyst to form 2-chloro-1-isopropoxybenzene.

    Vinylation: The second step involves the vinylation of 2-chloro-1-isopropoxybenzene using vinyl chloride in the presence of a base catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Addition: Common reagents include halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Major Products Formed

    Substitution: Formation of 2-isopropoxy-4-vinylphenol or other substituted derivatives.

    Oxidation: Formation of 2-chloro-1-isopropoxy-4-vinylbenzaldehyde or 2-chloro-1-isopropoxy-4-vinylbenzoic acid.

    Addition: Formation of 2-chloro-1-isopropoxy-4-dihalobenzene or 2-chloro-1-isopropoxy-4-ethylbenzene.

Scientific Research Applications

2-Chloro-1-isopropoxy-4-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isopropoxy-4-vinylbenzene involves its interaction with molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-1-ethoxy-4-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Chloro-1-propoxy-4-vinylbenzene: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

2-Chloro-1-isopropoxy-4-vinylbenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects, affecting the compound’s overall behavior in chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKDYYCGQZBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.